molecular formula C9H10F6O3 B14888929 [4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate

[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate

Cat. No.: B14888929
M. Wt: 280.16 g/mol
InChI Key: JJSFCHWNQCGDBR-UHFFFAOYSA-N
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Description

[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate is a fluorinated organic compound known for its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate typically involves the reaction of 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanol with 2-methylprop-2-enoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products Formed

    Oxidation: Formation of 4,4,4-trifluoro-3-oxo-3-(trifluoromethyl)butyl 2-methylprop-2-enoate.

    Reduction: Formation of 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate is used as a building block for the synthesis of more complex fluorinated compounds

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of trifluoromethyl groups can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for various diseases, particularly those requiring modulation of specific biological pathways.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its chemical stability and resistance to degradation make it suitable for use in harsh environments.

Mechanism of Action

The mechanism of action of [4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The hydroxy group may also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-trifluoro-3-hydroxybutyl 2-methylprop-2-enoate
  • 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl acetate
  • 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl methacrylate

Uniqueness

Compared to similar compounds, [4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate is unique due to the presence of both trifluoromethyl groups and a hydroxy group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H10F6O3

Molecular Weight

280.16 g/mol

IUPAC Name

[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate

InChI

InChI=1S/C9H10F6O3/c1-5(2)6(16)18-4-3-7(17,8(10,11)12)9(13,14)15/h17H,1,3-4H2,2H3

InChI Key

JJSFCHWNQCGDBR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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